molecular formula C11H20BrNSi2 B139410 3-Bromo-2,4-bis(trimethylsilyl)pyridine CAS No. 134391-69-8

3-Bromo-2,4-bis(trimethylsilyl)pyridine

Cat. No.: B139410
CAS No.: 134391-69-8
M. Wt: 302.36 g/mol
InChI Key: QVFKXHFAHHZXGX-UHFFFAOYSA-N
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Description

3-Bromo-2,4-bis(trimethylsilyl)pyridine is a sophisticated reagent designed to address the well-documented synthetic challenges associated with the 2-pyridyl position, often referred to as the "2-pyridyl problem" in cross-coupling chemistry . This compound integrates two distinct protective and functional handles—bromine and trimethylsilyl groups—at the 3- and 2,4- positions of the pyridine ring, enabling sequential and site-selective derivatization. The bromo substituent serves as a standard site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. Simultaneously, the trimethylsilyl group, particularly at the sterically hindered 2-position, can be utilized in a complementary manner; it can participate in direct functional group interconversion or be used in main group chemistry approaches to forge new carbon-carbon bonds, offering an alternative pathway to traditional cross-coupling when organoboron reagents prove unstable . This dual functionality makes it a valuable template for the efficient construction of complex, unsymmetrical biheteroaryl scaffolds, which are privileged structures in medicinal chemistry and materials science. The presence of multiple silyl groups can also be exploited to modulate the physicochemical properties of intermediate compounds, potentially enhancing their stability or solubility during synthetic sequences. As a reagent, its primary research value lies in the de novo synthesis of pyridine-containing molecules, such as ligands for coordination chemistry, enzyme inhibitors in drug discovery programs where pyridine derivatives are known to play critical roles, and the preparation of advanced intermediates for functional materials .

Properties

CAS No.

134391-69-8

Molecular Formula

C11H20BrNSi2

Molecular Weight

302.36 g/mol

IUPAC Name

(3-bromo-2-trimethylsilylpyridin-4-yl)-trimethylsilane

InChI

InChI=1S/C11H20BrNSi2/c1-14(2,3)9-7-8-13-11(10(9)12)15(4,5)6/h7-8H,1-6H3

InChI Key

QVFKXHFAHHZXGX-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(C(=NC=C1)[Si](C)(C)C)Br

Canonical SMILES

C[Si](C)(C)C1=C(C(=NC=C1)[Si](C)(C)C)Br

Synonyms

Pyridine, 3-bromo-2,4-bis(trimethylsilyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Bromo-2,4-bis(trimethylsilyl)pyridine and related brominated, silylated pyridines:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Br (3), TMS (2,4) C₁₁H₂₀BrNSi₂ 326.34 High steric hindrance; potential use in NAS or as a ligand. Hypothesized stability due to TMS groups. -
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine Br (5), OCH₃ (3), TMS (2) C₉H₁₄BrNOSi 276.21 Methoxy group enhances electron density; TMS at position 2 may direct electrophilic substitution. Used in pharmaceutical intermediates.
5-Bromo-3-((TMS)ethynyl)pyridin-2-amine Br (5), TMS-ethynyl (3), NH₂ (2) C₁₀H₁₃BrN₂Si 269.21 Ethynyl-TMS enables Sonogashira coupling; amine group allows further functionalization. Applied in drug discovery.
6-Bromo-2-chloro-3-(TMS)pyridine Br (6), Cl (2), TMS (3) C₈H₁₁BrClNSi 264.62 Dual halogen substitution enhances reactivity in cross-couplings; steric hindrance from TMS at position 3.
5-Bromo-2-[(TMS)ethynyl]pyridine Br (5), TMS-ethynyl (2) C₁₀H₁₁BrNSi 252.99 Ethynyl-TMS facilitates coupling reactions; lower steric bulk compared to bis-TMS derivatives. Used in materials science.
5-Bromo-3-(trifluoromethyl)-2-(TMS-ethynyl)pyridine Br (5), CF₃ (3), TMS-ethynyl (2) C₁₁H₁₁BrF₃NSi 322.20 CF₃ group increases electron deficiency; TMS-ethynyl supports catalytic cross-couplings. Explored in agrochemical synthesis.

Key Observations:

Steric and Electronic Effects: The bis-TMS substitution in this compound introduces significant steric hindrance, which may limit reactivity at positions 2 and 4 but stabilize the ring against electrophilic attack. In contrast, mono-TMS derivatives (e.g., 5-Bromo-3-methoxy-2-(TMS)pyridine) retain moderate reactivity at unsubstituted positions . Electron-withdrawing groups (e.g., CF₃ in ) enhance the pyridine ring’s electrophilicity, accelerating NAS or metal-catalyzed cross-couplings compared to electron-donating groups like methoxy .

Functional Group Utility: Ethynyl-TMS groups (e.g., in and ) enable Sonogashira or Heck couplings, expanding applications in conjugated polymers or bioactive molecules . Halogen diversity (Br, Cl, F) in compounds like 6-Bromo-2-chloro-3-(TMS)pyridine allows sequential functionalization, leveraging differences in bond dissociation energies for selective substitutions .

Synthetic Accessibility :

  • Pd-catalyzed cross-couplings are widely employed for silylated pyridines (e.g., trimethylsilylacetylene coupling in ). Similar methods could synthesize this compound via sequential silylation and bromination .
  • Yield variations depend on substituent compatibility. For example, TMS-ethynyl derivatives achieve ~75–79% yields (), whereas bis-TMS compounds may require optimized conditions to mitigate steric challenges .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-Bromo-2,4-bis(trimethylsilyl)pyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves sequential silylation and bromination of pyridine derivatives. For example, trimethylsilyl groups can be introduced via nucleophilic substitution or metal-catalyzed coupling (e.g., using trimethylsilyl chloride and a base like LiHMDS) . Bromination is achieved using N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 3-position. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., THF) favor silylation, while lower temperatures (~0°C) minimize side reactions during bromination .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are used to verify substituent positions. Deshielded protons adjacent to bromine (δ ~8.5 ppm) and trimethylsilyl groups (δ ~0.3 ppm for Si(CH3_3)3_3) are diagnostic .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths and angles, particularly the C-Br (1.89–1.92 Å) and C-Si (1.86–1.88 Å) bonds .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (95:5) effectively separates the product from unreacted starting materials. For higher purity (>98%), recrystallization in ethanol at −20°C is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylsilyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bulky trimethylsilyl groups hinder coupling at the 2- and 4-positions, directing reactions (e.g., Suzuki-Miyaura) to the 3-bromo site. Computational studies (DFT) show that electron-donating silyl groups reduce the electron density at adjacent carbons, lowering activation barriers for oxidative addition with Pd(0) catalysts . Experimental validation involves monitoring reaction kinetics with varying catalyst loads (e.g., Pd(PPh3_3)4_4) and analyzing by GC-MS .

Q. What are the challenges in characterizing byproducts formed during the synthesis of this compound, and how can they be resolved?

  • Methodological Answer : Common byproducts include di-brominated or over-silylated derivatives. High-resolution mass spectrometry (HRMS) and 29^{29}Si NMR distinguish these species. For example, a byproduct with a second bromine atom (m/z 354.97) can be identified via HRMS, while 29^{29}Si NMR detects residual silylating agents . Contradictions in literature yields (e.g., 79% vs. 65%) may arise from incomplete quenching of intermediates, resolved by optimizing reaction stoichiometry .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitution in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactive sites. For example, the LUMO localization at the 5-position suggests susceptibility to nucleophilic attack, validated experimentally by reacting with Grignard reagents .

Q. What safety protocols are essential for handling this compound, given its structural similarities to hazardous pyridine derivatives?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects. Storage under inert gas (Ar/N2_2) prevents decomposition. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols, as outlined for analogous bromopyridines .

Data Contradictions and Resolution

  • Synthesis Yields : Reported yields range from 65% to 79% for similar compounds . Contradictions may stem from variations in silylation efficiency or bromine source purity. Researchers should replicate conditions with standardized reagents (e.g., NBS ≥98%) and monitor reaction progress via TLC .
  • Regioselectivity in Coupling Reactions : Some studies report preferential coupling at the 3-position, while others note minor 4-position activity. This discrepancy is resolved by using sterically hindered ligands (e.g., SPhos) to block competing pathways .

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